molecular formula C9H9NS B120657 2-(3-Methylthiophen-2-yl)-1H-pyrrole CAS No. 157613-76-8

2-(3-Methylthiophen-2-yl)-1H-pyrrole

Cat. No.: B120657
CAS No.: 157613-76-8
M. Wt: 163.24 g/mol
InChI Key: DYKAZFOBOZJUSX-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a 3-methylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives. In this method, a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound features a pyrrolidine-2,5-dione ring instead of a pyrrole ring.

    3-Methylthiophene-2-carbaldehyde: This compound has an aldehyde group instead of a pyrrole ring.

Uniqueness

2-(3-Methylthiophen-2-yl)-1H-pyrrole is unique due to its specific structure, which combines the properties of both the pyrrole and thiophene rings. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-4-6-11-9(7)8-3-2-5-10-8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKAZFOBOZJUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555387
Record name 2-(3-Methylthiophen-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157613-76-8
Record name 2-(3-Methylthiophen-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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